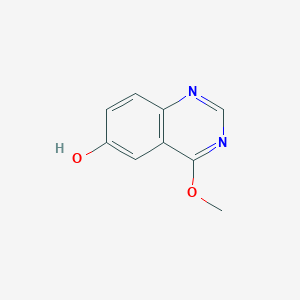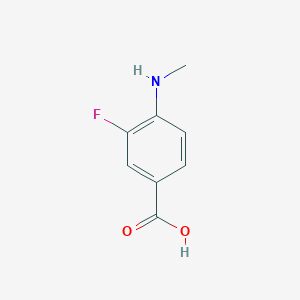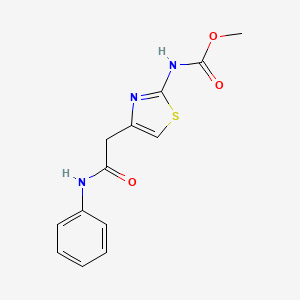
2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one, commonly known as CP-47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. CP-47,497 was first synthesized in the mid-1990s as part of a research project aimed at understanding the structure-activity relationship of cannabinoids.
Applications De Recherche Scientifique
- Application : Researchers have investigated the anti-inflammatory potential of this compound. It may modulate inflammatory pathways, making it a candidate for drug development .
- Application : Studies suggest that this compound exhibits cytotoxic effects against cancer cells. Researchers explore its potential as an adjunct to existing chemotherapy regimens or as a standalone treatment .
Anti-Inflammatory Activity
Anticancer Properties
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-20(2,26-16-10-8-15(21)9-11-16)19(23)22-13-12-18(14-22)27(24,25)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFGUABWGLBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622006.png)
![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
![Methyl (1R,2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclooctane-1-carboxylate](/img/structure/B2622008.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)





![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)

![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
